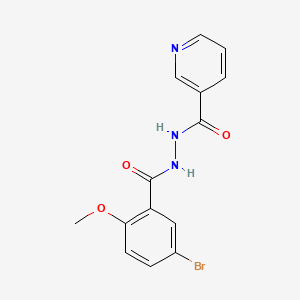![molecular formula C25H22N2O3S B3532801 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide](/img/structure/B3532801.png)
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide
Descripción general
Descripción
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide is a complex organic compound that features a naphthalene sulfonyl group, a phenyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide typically involves multiple steps, including the formation of the naphthalene sulfonyl group, the introduction of the phenyl group, and the final acetamide formation. One common synthetic route involves:
Formation of Naphthalene Sulfonyl Chloride: Naphthalene is sulfonated using chlorosulfonic acid to form naphthalene-2-sulfonyl chloride.
Amination: The naphthalene-2-sulfonyl chloride is then reacted with methylamine to form methyl(naphthalen-2-ylsulfonyl)amine.
Acylation: The resulting amine is acylated with 2-bromobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for sulfonation and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer or inflammatory diseases.
Materials Science: The compound’s unique structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving sulfonyl and acetamide groups.
Mecanismo De Acción
The mechanism by which 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thus exerting therapeutic effects. The naphthalene sulfonyl group is known to interact with various biological targets, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonamide: Similar in structure but lacks the acetamide and phenyl groups.
2-Phenylacetamide: Contains the acetamide moiety but lacks the naphthalene sulfonyl group.
Naphthalene-2-sulfonyl chloride: Precursor in the synthesis but lacks the amine and acetamide groups.
Uniqueness
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide is unique due to its combination of a naphthalene sulfonyl group, a phenyl group, and an acetamide moiety
Propiedades
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-27(31(29,30)22-16-15-19-9-5-6-12-21(19)17-22)18-25(28)26-24-14-8-7-13-23(24)20-10-3-2-4-11-20/h2-17H,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYCPTPDOXVZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


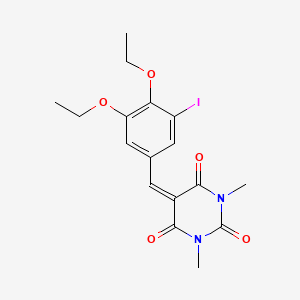
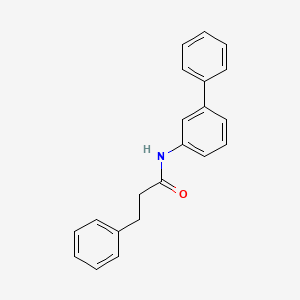
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3532736.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3532744.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3532745.png)
![2-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B3532752.png)
![N-(2,6-dichlorophenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B3532756.png)
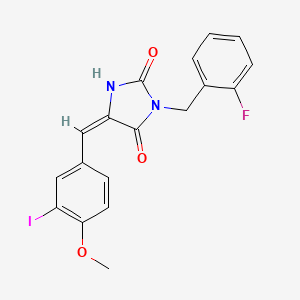
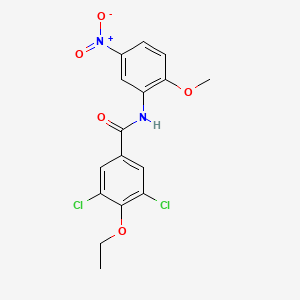

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3532786.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B3532794.png)
![methyl (4-{[(4-bromophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B3532806.png)
